molecular formula C6H6BrN3O B15333931 3-Bromoisonicotinohydrazide

3-Bromoisonicotinohydrazide

Cat. No.: B15333931
M. Wt: 216.04 g/mol
InChI Key: OBQWARRKKGTAQQ-UHFFFAOYSA-N
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Description

3-Bromoisonicotinohydrazide is a chemical compound with the molecular formula C6H6BrN3O It is a derivative of isonicotinic acid hydrazide, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoisonicotinohydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with bromine. The reaction typically involves the use of an organic solvent such as acetone or ethanol under reflux conditions. The process can be summarized as follows:

  • Dissolve isonicotinic acid hydrazide in an organic solvent.
  • Add bromine dropwise to the solution while maintaining the temperature.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold solvent and dry it to obtain this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisonicotinohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Condensation Reactions: Often carried out in the presence of an acid catalyst.

Major Products Formed:

    Substitution Reactions: Products include substituted isonicotinic hydrazides.

    Oxidation Reactions: Products include oxidized forms of the hydrazide group.

    Condensation Reactions: Products include hydrazones and related derivatives.

Scientific Research Applications

3-Bromoisonicotinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitubercular activities.

    Medicine: Explored for its potential use in drug development, particularly for diseases like tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromoisonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The bromine atom enhances its binding affinity and reactivity. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and metabolism.

Comparison with Similar Compounds

    Isonicotinic Acid Hydrazide: A well-known antitubercular agent.

    2-Bromoisonicotinohydrazide: Similar structure but with the bromine atom at a different position.

    Nicotinic Acid Hydrazide Derivatives: Various derivatives with different substituents.

Uniqueness: 3-Bromoisonicotinohydrazide is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. This positional difference can lead to variations in its interaction with biological targets and its overall efficacy in different applications.

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

3-bromopyridine-4-carbohydrazide

InChI

InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI Key

OBQWARRKKGTAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)Br

Origin of Product

United States

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